molecular formula C5H3F5N2 B1472807 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1224194-57-3

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1472807
M. Wt: 186.08 g/mol
InChI Key: NFFOJTKPUOGNDH-UHFFFAOYSA-N
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Description

The compound “1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups suggests that this compound may have unique properties due to the high electronegativity of fluorine .


Synthesis Analysis

While specific synthesis methods for “1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” were not found, trifluoromethyl-containing compounds can be synthesized through various methods . For instance, one method involves the reaction of trifluoromethyl bromide with disulphides in the presence of dithionite or hydroxymethanesulphinate salts .

Scientific Research Applications

Application 1: Visible-light-promoted defluorinated alkylation

  • Summary of the Application : This research involves the use of a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes for the synthesis of various gem-difluoro substituted homoallylic alcohols .
  • Methods of Application : The protocol features mild conditions, good functional group tolerance, and broad substrate scope . It involves the use of visible light to promote a radical rearrangement and defluorinated alkylation .
  • Results or Outcomes : This method has been demonstrated to have potential applications in the preparative pharmaceutical synthesis as well as organofluorine chemistry .

Application 2: Selective difluoromethylation and monofluoromethylation reactions

  • Summary of the Application : The research focuses on the selective introduction of fluorine atoms and fluorinated moieties into organic molecules, which is an important and fast-growing research field . Both difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules .
  • Methods of Application : The article summarizes the presently known selective difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .
  • Results or Outcomes : A variety of CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed .

properties

IUPAC Name

1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N2/c6-4(7)12-2-1-3(11-12)5(8,9)10/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOJTKPUOGNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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